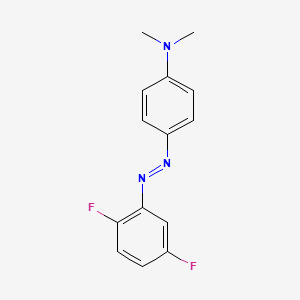![molecular formula C42H60N24O12 B12852424 Dodecamethylbambus[6]uril](/img/structure/B12852424.png)
Dodecamethylbambus[6]uril
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dodecamethylbambus6uril is a macrocyclic compound composed of six glycoluril units connected by methylene bridges. This compound is known for its high affinity for anions, making it a significant subject of study in supramolecular chemistry. The structure of dodecamethylbambus6uril allows it to form stable complexes with various anions, which has implications in fields ranging from environmental science to materials chemistry .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of dodecamethylbambus6uril involves the condensation of 2,4-dimethylglycoluril units with formaldehyde under acidic conditions. The reaction typically proceeds through a stepwise assembly of the glycoluril units, forming a macrocyclic structure. The reaction conditions often include the use of solvents like methanol or chloroform to facilitate the formation of the macrocycle .
Industrial Production Methods: While the industrial production methods for dodecamethylbambus6uril are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to increase yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
化学反応の分析
Types of Reactions: Dodecamethylbambus6uril primarily undergoes complexation reactions with anions. It forms stable complexes with halide ions (e.g., chloride, bromide, iodide) and other anions like perchlorate and hexafluorophosphate .
Common Reagents and Conditions: The complexation reactions typically occur in organic solvents such as chloroform or methanol. The presence of the anion in the solution facilitates the formation of the complex, which is stabilized by hydrogen bonding interactions between the anion and the methine hydrogen atoms of the glycoluril units .
Major Products: The major products of these reactions are the anionic complexes of dodecamethylbambus6uril, such as dodecamethylbambus6uril-chloride, dodecamethylbambus6uril-bromide, and dodecamethylbambus6uril-iodide .
科学的研究の応用
Dodecamethylbambus6uril has a wide range of applications in scientific research:
作用機序
The mechanism by which dodecamethylbambus6uril exerts its effects is primarily through the formation of hydrogen bonds with anions. The methine hydrogen atoms on the glycoluril units interact with the anions, stabilizing them within the macrocyclic cavity. This interaction is facilitated by the unique conformation of the glycoluril units, which creates a positive charge density region at the center of the cavity .
類似化合物との比較
- Dodecabenzylbambus6uril: Similar to dodecamethylbambus6uril but with benzyl groups instead of methyl groups. It has different solubility properties and forms complexes with a broader range of anions .
- Biotin 6uril: Another macrocyclic compound with high affinity for anions, used in similar applications .
- Hemicucurbiturils: These compounds also bind anions but have different structural features and binding properties compared to bambus6urils .
Uniqueness: Dodecamethylbambus6uril is unique due to its high selectivity and affinity for anions, particularly halides. Its ability to form stable complexes in various solvents and its structural flexibility make it a valuable tool in supramolecular chemistry and related fields .
特性
分子式 |
C42H60N24O12 |
|---|---|
分子量 |
1093.1 g/mol |
IUPAC名 |
(4S,8R,12S,16R,20S,24R,28S,32R,36S,40R,44S,48R)-5,7,13,15,21,23,29,31,37,39,45,47-dodecamethyl-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,35,37,39,41,43,45,47-tetracosazatridecacyclo[41.5.1.13,9.111,17.119,25.127,33.135,41.04,8.012,16.020,24.028,32.036,40.044,48]tetrapentacontane-6,14,22,30,38,46,49,50,51,52,53,54-dodecone |
InChI |
InChI=1S/C42H60N24O12/c1-43-19-20(44(2)31(43)67)56-14-58-23-24(48(6)33(69)47(23)5)60(39(58)75)16-62-27-28(52(10)35(71)51(27)9)64(41(62)77)18-66-30-29(53(11)36(72)54(30)12)65(42(66)78)17-63-26-25(49(7)34(70)50(26)8)61(40(63)76)15-59-22-21(45(3)32(68)46(22)4)57(38(59)74)13-55(19)37(56)73/h19-30H,13-18H2,1-12H3/t19-,20+,21+,22-,23-,24+,25+,26-,27-,28+,29+,30- |
InChIキー |
NWWBPKVPRVOAOB-JHBMUIHZSA-N |
異性体SMILES |
CN1[C@H]2[C@@H](N(C1=O)C)N3CN4[C@@H]5[C@@H](N(C(=O)N5C)C)N(C4=O)CN6[C@@H]7[C@@H](N(C(=O)N7C)C)N(C6=O)CN8[C@@H]9[C@@H](N(C(=O)N9C)C)N(C8=O)CN1[C@@H]4[C@@H](N(C(=O)N4C)C)N(C1=O)CN1[C@@H]4[C@@H](N(C(=O)N4C)C)N(C1=O)CN2C3=O |
正規SMILES |
CN1C2C(N(C1=O)C)N3CN4C5C(N(C(=O)N5C)C)N(C4=O)CN6C7C(N(C(=O)N7C)C)N(C6=O)CN8C9C(N(C(=O)N9C)C)N(C8=O)CN1C4C(N(C(=O)N4C)C)N(C1=O)CN1C4C(N(C(=O)N4C)C)N(C1=O)CN2C3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2,2-Dimethyl-4-(1-methyl-2-propenyl)-, [4S-[4a(R*),6b]]-1,3,7-Trioxaspiro[5.5]undec-10-en-9-one](/img/structure/B12852373.png)



![3-(Methoxymethyl)-8-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B12852397.png)
![Bromo[Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)]Sta](/img/structure/B12852399.png)
![11-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N'-hexanoyl-N'-(2-methylsulfonothioyloxyethyl)-7-oxoundecanehydrazide](/img/structure/B12852407.png)

methyl} O-ethyl carbonodithioate](/img/structure/B12852431.png)
